4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
Description
4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a benzonitrile group and a 5-oxo-1-phenylpyrrolidine moiety. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The benzonitrile group enhances solubility and bioavailability, while the 5-oxo-pyrrolidine substituent may confer stereochemical specificity for biological targets.
Properties
IUPAC Name |
4-[3-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c20-11-13-6-8-14(9-7-13)19-21-18(22-25-19)15-10-17(24)23(12-15)16-4-2-1-3-5-16/h1-9,15H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLLJRWJOOFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of itaconic acid derivatives with primary amines, followed by a Masamune-Claisen condensation and subsequent cyclization of the resulting β-keto esters with amidines . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Parallel solution-phase synthesis is one approach used to produce a library of related compounds, which can then be screened for biological activity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the oxadiazole or pyrrolidinone rings.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NS9283 (3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile)
- Structural Differences : Replaces the 5-oxo-1-phenylpyrrolidine group with a pyridinyl moiety.
- Biological Activity: A potent positive allosteric modulator (PAM) of the (α4)3(β2)2 nAChR isoform.
- Mechanistic Insight: Binds at the α4-β2 subunit interface, contrasting with NS206 (another PAM) that targets transmembrane domains .
- Applications : Investigated for cognitive augmentation due to its selective modulation of nAChRs .
18F-AZD9272 (3-Fluoro-5-(3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)
- Structural Differences: Substitutes the pyrrolidinone group with a fluoropyridinyl ring and adds a fluorine atom to the benzonitrile.
- Biological Activity : Acts as a metabotropic glutamate receptor 5 (mGluR5) radioligand for positron emission tomography (PET) imaging.
- Synthesis : Radiolabeled via nucleophilic substitution in DMSO at 150°C, achieving high radiochemical yields (1.9–3.2 GBq) .
- Key Advantage : Fluorine substitution improves blood-brain barrier penetration, a feature absent in the target compound .
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (Antimicrobial Compound)
- Structural Differences: Shares the oxadiazole-benzonitrile backbone but lacks the pyrrolidinone group.
- Biological Activity: Exhibits broad-spectrum antimicrobial effects, including against Enterococcus faecalis (MIC = 1.5 μM) and Candida tropicalis (MIC = 100 μM). Notably, its activity is comparable to ampicillin but weaker than fluconazole against fungi .
3-[3-(5-Fluoro-2-Pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxybenzonitrile
- Structural Differences : Incorporates a propoxy group and fluoropyridinyl substituent.
- Applications : Propoxy substitution likely enhances lipophilicity and bioavailability, suggesting structural tuning for pharmacokinetic optimization .
Biological Activity
4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 894010-29-8 |
This compound features a pyrrolidine ring fused with an oxadiazole moiety, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit pathways associated with cancer cell proliferation by targeting the insulin-like growth factor 1 receptor (IGF1R), a critical player in tumor growth and survival. This mechanism suggests potential applications in oncology.
Anticancer Properties
Several studies have investigated the anticancer properties of compounds related to 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability at micromolar concentrations.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.
Other Biological Activities
In addition to its anticancer effects, derivatives of this compound have been explored for other therapeutic properties:
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use as antibiotic agents .
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Recent research has provided insights into the biological activity of this compound through various case studies:
- Study on Cancer Cell Lines : A study published in Molecules demonstrated that 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives effectively inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM .
- Comparative Analysis : A comparative study highlighted that while traditional chemotherapeutics often lead to severe side effects, compounds like 4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile exhibited selective toxicity towards cancer cells with minimal impact on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
